molecular formula C20H20F3NO6S B11512185 Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11512185
M. Wt: 459.4 g/mol
InChI Key: FBEKHADUNNOMKY-UHFFFAOYSA-N
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Description

Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

The synthesis of Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate typically involves multiple steps, starting with the formation of the thiophene ring. The synthetic route may include:

    Step 1: Formation of the thiophene ring through cyclization reactions.

    Step 2: Introduction of the trifluoromethyl group via trifluoromethylation reactions.

    Step 3: Acetylation of the phenoxy group.

    Step 4: Esterification to introduce the diethyl groups.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl and phenoxy groups can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) are commonly used.

    Major Products: The major products depend on the specific reaction conditions but may include various substituted thiophenes and derivatives.

Scientific Research Applications

Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The phenoxyacetyl group may facilitate binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Diethyl 3-methyl-5-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-2,4-dicarboxylate can be compared with similar compounds such as:

    Diethyl 3-methyl-5-[(phenoxycarbonyl)amino]thiophene-2,4-dicarboxylate: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.

    Other thiophene derivatives:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20F3NO6S

Molecular Weight

459.4 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H20F3NO6S/c1-4-28-18(26)15-11(3)16(19(27)29-5-2)31-17(15)24-14(25)10-30-13-8-6-7-12(9-13)20(21,22)23/h6-9H,4-5,10H2,1-3H3,(H,24,25)

InChI Key

FBEKHADUNNOMKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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